Bimakalim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVSKASWNROQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151803 | |
| Record name | Bimakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117545-11-6 | |
| Record name | Bimakalim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117545-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimakalim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Bimakalim
Direct Activation of ATP-Sensitive Potassium Channels
Bimakalim functions by directly activating KATP channels, a class of potassium channels that couple intracellular energy metabolism to electrical excitability thegoodscentscompany.comuni.lunih.govnih.govthegoodscentscompany.comnih.govfishersci.cascience.gov. The opening of these channels increases the conductivity of potassium ions across the cell membrane, which is fundamental to its downstream cellular effects science.gov.
Cardiac myocytes possess two distinct types of KATP channels: sarcolemmal (sarcKATP) and mitochondrial (mitoKATP). Activation of sarcolemmal KATP channels by agents like this compound can lead to a shortening of the action potential duration (APD) and hyperpolarization of the cell membrane. This effect has been observed in various tissues, including cardiac ventricular muscle and cerebral arteries.
Research indicates that this compound exhibits differential affinity for KATP channels in different tissues. For instance, studies in dogs have shown that this compound has an approximately 10-fold greater affinity for coronary vascular KATP channels compared to myocardial KATP channels.
Table 1: Comparative Affinity of this compound for KATP Channels
| Channel Type | ED50 (µ g/min ) |
| Coronary Vascular KATP | ~0.3 |
| Myocardial KATP | ~3.0 |
Despite the observed effects on sarcolemmal channels, a growing body of evidence suggests that the cardioprotective effects of KATP channel openers, including this compound, are not solely dependent on sarcolemmal KATP channel activation or the resultant shortening of action potential duration. This has led to a reevaluation of the relative roles of sarcolemmal and mitochondrial KATP channels in mediating cardioprotection.
Mitochondrial KATP channels are increasingly recognized as key players in cellular protection, particularly during cardiac ischemia thegoodscentscompany.com. This compound has been shown to activate these mitochondrial channels. Activation of mitochondrial KATP channels by this compound results in a decrease in the rate of ATP synthesis in normoxic heart mitochondria, a finding consistent with mitochondrial KATP channel activation and subsequent mitochondrial depolarization.
In studies involving chronically hypoxic rabbit hearts, mitochondrial KATP channels were found to be activated, and the administration of this compound did not further influence ATP synthesis rates, suggesting that these channels were already maximally activated under hypoxic conditions. This highlights the physiological relevance of mitochondrial KATP channel activation in adaptation to metabolic stress.
KATP channels are complex protein assemblies, typically composed of two main subunits: a pore-forming inwardly rectifying potassium channel (Kir6.1 or Kir6.2) and a regulatory sulfonylurea receptor (SUR). The interaction of this compound with KATP channels is sensitive to sulfonylurea compounds, which are known antagonists of these channels.
Glibenclamide, a well-known sulfonylurea, effectively blocks the actions of this compound thegoodscentscompany.com. For instance, the effect of this compound on ATP synthesis in normoxic heart mitochondria is antagonized by glibenclamide and 5-hydroxydecanoic acid (5-HD), another KATP channel blocker. Similarly, the ability of this compound to shorten action potential duration is inhibited by glibenclamide. Furthermore, glibenclamide has been shown to abolish the protective effects of ischemic preconditioning and to antagonize the cardioprotective effects of this compound, underscoring the critical role of KATP channels in these protective mechanisms thegoodscentscompany.com.
Downstream Cellular Consequences of KATP Channel Activation by this compound
The activation of KATP channels by this compound leads to several important downstream cellular consequences, primarily affecting membrane potential and intracellular calcium dynamics.
The increased potassium ion conductivity resulting from KATP channel opening by this compound causes hyperpolarization of the cell membrane science.gov. This shift to a more negative membrane potential has significant implications for cellular excitability and function. In cardiac myocytes, this compound induces resting membrane potential hyperpolarization and shortens the action potential duration, specifically the APD90.
Studies have demonstrated that this compound can reverse the lengthening of action potentials induced by hypothermia and tends to restore the diastolic membrane potential towards normothermic values.
Table 2: Effect of Temperature on this compound's EC50 for APD90 Shortening
| Temperature (°C) | EC50 (µmol/L) for APD90 Shortening |
| 37 | 0.96 ± 0.10 |
| 27 | 3.96 ± 0.24 |
| 20 | 12.34 ± 0.72 |
This hyperpolarization is crucial as it can modulate the activity of other voltage-gated ion channels. Specifically, membrane hyperpolarization is expected to inhibit the entry of calcium ions into the cell through L-type calcium channels.
A key consequence of KATP channel activation and subsequent membrane hyperpolarization by this compound is the regulation of intracellular calcium dynamics thegoodscentscompany.com. By reducing calcium entry through L-type channels, this compound contributes to preventing calcium overload within the cell, particularly during periods of ischemia or reperfusion. This mechanism is vital for cellular protection, as excessive intracellular calcium accumulation can lead to cellular injury and death. Furthermore, hyperpolarization can also prevent the reversal of the sodium-calcium exchanger, which normally extrudes calcium in exchange for sodium, thereby further contributing to the control of intracellular calcium levels.
Preclinical Investigations of Bimakalim
Cardioprotective Effects of Bimakalim in Ischemia-Reperfusion Injury Models
This compound has demonstrated significant cardioprotective properties across various preclinical models of ischemia-reperfusion (I/R) injury, a phenomenon characterized by damage to myocardial tissue following restoration of blood flow after a period of ischemia.
Reduction of Myocardial Infarct Size
Numerous studies have highlighted this compound's ability to reduce myocardial infarct size in experimental models of I/R injury. In barbital-anesthetized dogs, intravenous infusion of this compound, at a dose that induced a moderate reduction in aortic blood pressure (approximately 15–20 mm Hg), significantly reduced myocardial infarct size in a model of irreversible ischemia/reperfusion (90 minutes of coronary artery occlusion followed by 5 hours of reperfusion). However, this protective effect was not observed when the compound was administered solely during the reperfusion period. nih.gov
In open-chest pigs subjected to 60 minutes of left anterior descending (LAD) coronary artery occlusion and 2 hours of reperfusion, this compound treatment initiated prior to the occlusion significantly reduced infarct size. nih.govwikipedia.org Specifically, infarct size was notably decreased in this compound-treated groups compared to control groups subjected to ischemia only. wikipedia.orgabcam.com
Intracoronary administration of this compound during the initial 10 minutes of ischemia in anesthetized dogs also demonstrated a significant reduction in myocardial infarct size. mims.commims.com Various doses of this compound (0.1, 0.3, and 3.0 µ g/min ) markedly reduced infarct size, expressed as a percentage of the area at risk, compared to control groups. mims.com Further supporting these findings, this compound (1 µg/kg, intracoronarily) administered in a pulsatile manner before a 60-minute occlusion and 3-hour reperfusion in anesthetized dogs significantly reduced infarction size. nih.gov The compound also reduced myocardial infarct size in dogs when infused intracoronarily during a brief preconditioning period, achieving an effect similar to that of ischemic preconditioning. wikipedia.org
Table 1: Reduction of Myocardial Infarct Size by this compound in Preclinical Models
| Model/Species | Ischemia/Reperfusion Protocol | Treatment | Infarct Size (% of Area at Risk) | Control Infarct Size (% of Area at Risk) | Citation |
| Dog | 90 min occlusion, 5 h reperfusion | This compound (IV, throughout) | Significant reduction | Protective effect noted | nih.gov |
| Pig | 60 min LAD occlusion, 2 h reperfusion | This compound (pre-occlusion) | 22.4 ± 4.5% (Group B) | 60.4 ± 5.2% (Ischemia only) | wikipedia.orgabcam.com |
| Pig | 60 min LAD occlusion, 2 h reperfusion | This compound (pre-occlusion) | 35.3 ± 6.6% (Group C) | 60.4 ± 5.2% (Ischemia only) | wikipedia.orgabcam.com |
| Dog | 60 min LAD occlusion, 4 h reperfusion | This compound (0.1 µ g/min , IC, initial 10 min) | 12.6 ± 3.3% | 27.2 ± 5.7% | mims.com |
| Dog | 60 min LAD occlusion, 4 h reperfusion | This compound (0.3 µ g/min , IC, initial 10 min) | 14.5 ± 2.2% | 27.2 ± 5.7% | mims.com |
| Dog | 60 min LAD occlusion, 4 h reperfusion | This compound (3.0 µ g/min , IC, initial 10 min) | 14.2 ± 5.3% | 27.2 ± 5.7% | mims.com |
| Dog | 60 min occlusion, 3 h reperfusion | This compound (1 µg/kg, IC, pre-occlusion) | 8 ± 2% | 25 ± 5% | nih.gov |
| Dog | 60 min LAD occlusion, 4 h reperfusion | This compound (0.3 µ g/min , IC, 3 min preconditioning) | 12.2 ± 1.9% | 30.6 ± 4.7% (10 min PC control) | wikipedia.org |
Mimicry of Ischemic Preconditioning Phenomena
This compound, as an ATP-sensitive potassium (KATP) channel opener, has been shown to mimic the effects of ischemic preconditioning (IPC), a potent endogenous cardioprotective mechanism. wikipedia.orgwikipedia.orgwikidata.orgfishersci.ca This mimicry includes a marked reduction in infarct size, adenosine (B11128) release, and myeloperoxidase (MPO) activity in the area at risk, mirroring the effects observed with ischemic preconditioning. wikipedia.org The activation of KATP channels by this compound can either directly mimic IPC or lower the threshold for its induction. wikidata.orgwikipedia.org
Studies in dogs demonstrated that this compound, when administered before and throughout the coronary occlusion period, mimicked the infarct size-reducing effects of ischemic preconditioning. wikipedia.org Furthermore, this compound has been observed to markedly accelerate the ischemia-induced shortening of the action potential during preconditioning. wikipedia.org The cardioprotective effects of KATP channel openers, including this compound, have been shown not to be dependent on adenosine A1 receptor activation in rat or dog models of ischemia. nih.gov The anti-ischemic actions of potassium channel openers, such as this compound, are abolished by pre-treatment with the KATP channel antagonist glibenclamide, supporting the critical role of KATP channel activation in their protective mechanism. nih.gov
Effects on Myocardial Oxygen Consumption
In preclinical investigations, this compound has shown effects on myocardial oxygen consumption (MVO2). In open-chest pigs, this compound treatment initiated prior to a 60-minute coronary occlusion was found to reduce regional MVO2. nih.govwikipedia.orgabcam.com Specifically, in one experimental group, this compound reduced MVO2 by 36.5%, and in another, by 27.1%. wikipedia.orgabcam.com However, in dog models of myocardial ischemia/reperfusion injury, the beneficial effects of potassium channel openers, including this compound, could not be attributed to differences in oxygen consumption or collateral blood flow. nih.gov
Table 2: Myocardial Oxygen Consumption Reduction by this compound in Pigs
| Model/Species | Treatment Group | Reduction in MVO2 (%) | Citation |
| Pig | This compound (Group B) | 36.5 | wikipedia.orgabcam.com |
| Pig | This compound (Group C) | 27.1 | wikipedia.orgabcam.com |
Role in Cardioplegia-Induced Myocardial Preservation
This compound has been investigated for its role in myocardial preservation during cardioplegia. Studies on human atrial trabeculae in an in vitro model of myocardial stunning indicate that ATP-dependent potassium channels are likely involved in the cardioprotective effects of cardioplegia. mims.comfishersci.ca The addition of this compound (100 nmol/L) to St Thomas' Hospital solution significantly enhanced myocardial preservation, evidenced by improved developed tension after reoxygenation and dobutamine (B195870) challenge. mims.comfishersci.ca Conversely, the KATP channel antagonist glibenclamide (1 µmol/L) inhibited these protective effects of cardioplegic arrest, further supporting the role of KATP channel activation. mims.comfishersci.ca It was observed that the additional cardioprotective effects of this compound diminished at a high pacing rate (400- and 300-ms cycle length) after hypoxia-reoxygenation but were restored during dobutamine superfusion. fishersci.ca
Table 3: this compound's Effect on Cardioplegia-Induced Myocardial Preservation (Human Atrial Trabeculae)
| Treatment | Effect on Developed Tension after Reoxygenation and Dobutamine | Inhibition by Glibenclamide | Citation |
| St Thomas' Hospital solution ± this compound (100 nmol/L) | Improved (P < .0001 vs control) | N/A | mims.comfishersci.ca |
| St Thomas' Hospital solution + Glibenclamide (1 µmol/L) | Inhibited protective effects (P = .001 vs St Thomas' Hospital solution) | Yes | mims.comfishersci.ca |
Vascular Effects of this compound
Beyond its direct cardioprotective actions, this compound also exerts significant effects on the vasculature.
Systemic Vasodilatory Actions
This compound is recognized for its potent systemic vasodilatory effects. mims.commims.com As a potassium channel activator, this compound exhibits a high affinity for potassium channels located in vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance. mims.com Coronary and cerebral arteries are particularly sensitive to the dilation induced by potassium channel activators, including this compound. mims.com
In conscious pigs, this compound produced a dose-dependent increase in systemic and coronary vascular conductance. akrivisbio.com For instance, it increased pulmonary vascular conductance from 0.29 ± 0.04 l·min−1·mmHg−1 at baseline to 0.33 ± 0.06 l·min−1·mmHg−1 at the highest dose (225 µg·kg−1·min−1) (P < 0.05). akrivisbio.com The this compound-induced vasodilation was blunted by 60–70% following administration of glibenclamide (3 mg/kg IV), while vasodilation produced by sodium nitroprusside remained unaffected, indicating that glibenclamide selectively inhibited KATP+ channels without nonspecifically blunting vascular smooth muscle relaxation. akrivisbio.com
Table 4: Systemic Vasodilatory Actions of this compound in Preclinical Models
| Model/Species | Effect | Specifics | Citation |
| Pig | Dose-dependent increase in systemic vascular conductance | N/A | akrivisbio.com |
| Pig | Dose-dependent increase in coronary vascular conductance | N/A | akrivisbio.com |
| Pig | Increase in pulmonary vascular conductance | From 0.29 ± 0.04 to 0.33 ± 0.06 l·min−1·mmHg−1 (at 225 µg·kg−1·min−1) | akrivisbio.com |
| Pig | This compound-induced vasodilation attenuated by glibenclamide | 60-70% blunting | akrivisbio.com |
Coronary Artery Vasodilation and Blood Flow Regulation
Preclinical investigations have demonstrated this compound's significant role in modulating coronary artery tone and blood flow. In swine models, this compound induces a dose-dependent increase in systemic and coronary vascular conductance. This vasodilatory effect is specifically mediated through KATP channels, as it is markedly attenuated by the KATP channel blocker glibenclamide.
This compound exhibits a differential affinity for KATP channels in the coronary vasculature compared to myocardial cells. Studies in dogs indicate that this compound possesses approximately a 10-fold greater affinity for coronary vascular KATP channels (ED50 coronary: ~0.3 µ g/min ) than for myocardial KATP channels (ED50 myocyte: ~3.0 µ g/min ).
At lower concentrations, this compound has been shown to selectively increase collateral blood flow without significantly impacting systemic hemodynamics or blood flow to non-ischemic myocardial regions. However, this selectivity diminishes at higher doses, leading to a progressive increase in flow to non-ischemic myocardium. The KATP channels located in coronary arterial smooth muscle are crucial for maintaining consistent blood flow and regulating coronary flow in response to metabolic demands. Furthermore, this compound has been identified as an effective vasorelaxant in human coronary arteries and human internal mammary arteries, demonstrating higher potency compared to nicorandil (B1678753).
Table 1: Differential Affinity of this compound for KATP Channels
| Tissue Type | ED50 (approximate) | Reference |
| Coronary Vascular | 0.3 µ g/min | |
| Myocardial | 3.0 µ g/min |
Cerebral Artery Modulation and Potential in Vasospasm
This compound, as a KATP channel activator, exerts concentration-dependent relaxation on isolated feline middle cerebral artery (MCA) segments, including proximal, intermediate, and distal regions. Its potency in inducing relaxation is greater than that of cromakalim (B1669624). This relaxant effect is antagonized by glibenclamide, confirming the involvement of KATP channels in its action. The presence of KATP channels has been confirmed in both large and small cerebral arteries.
The ability of KATP channel activators, such as this compound, to induce vasorelaxation suggests their potential therapeutic utility in treating vasospasm, particularly that which can occur in cerebral arteries following subarachnoid hemorrhage. In preclinical models, potassium channel agonists like aprikalim, another KATP opener, have been shown to preserve N-methyl-D-aspartate (NMDA)-induced cerebral arteriolar dilation after combined hypoxia and ischemia in piglets, indicating a neuroprotective effect. This protective action is believed to be primarily due to the activation of potassium channels on neurons, rather than solely through direct arteriolar dilation.
Smooth Muscle Relaxation Mechanisms
This compound functions as a classical benzopyran-type KATP channel opener. The fundamental mechanism underlying its smooth muscle relaxation involves the opening of KATP channels, which leads to hyperpolarization of the cell membrane. This hyperpolarization, in turn, results in the closure of voltage-dependent ion channels, thereby reducing the influx of free intracellular calcium ions. In vascular smooth muscle, this reduction in intracellular calcium is a key factor contributing to vasodilation and a decrease in systemic vascular resistance.
Smooth muscle contraction and relaxation are generally regulated by the phosphorylation and dephosphorylation of the 20-kDa regulatory myosin light chain (LC20). Studies have shown that this compound (identified as EMD 52692) reverses endothelin-1-induced sustained contraction in lamb tracheal smooth muscle. This reversal is associated with the dephosphorylation of LC20, which was elevated during contraction. KATP channels are expressed in various muscle cell types, including cardiac, skeletal, and smooth muscle, where they play a crucial role in coupling cellular metabolism to electrical activity and regulating contractility. Specifically, vascular smooth muscle expresses the Kir6.1 and SUR2B subunits, which are components of the KATP channel. The sulfonylurea receptor (SUR) subunits are responsible for conferring sensitivity to KATP channel openers like diazoxide (B193173), cromakalim, and pinacidil (B1677893), highlighting the tissue-specific pharmacological responses.
Pulmonary and Airway Systemic Effects of this compound
Bronchorelaxant Actions on Airway Smooth Muscle
This compound demonstrates significant bronchorelaxant properties in preclinical models. It effectively reduces the spontaneous tone of isolated guinea pig tracheal rings, exhibiting greater potency than minoxidil (B1677147) sulphate (pIC50 = 7.25+/-0.02 for this compound versus 3.92+/-0.02 for minoxidil sulphate). However, its maximum efficacy (Emax) in this context was approximately 75% of that achieved by isoprenaline. The bronchorelaxant effect of this compound is sensitive to antagonism by glibenclamide. Furthermore, this compound dose-dependently reversed bombesin-induced bronchoconstriction in anesthetized, ventilated guinea pigs, with an ED50 of 4 µg/kg and an Emax of 92% of the maximally possible inhibition. The opening of K+ channels, including KATP channels, leads to hyperpolarization of airway smooth muscle (ASM) cells and subsequent bronchodilation. Airway smooth muscle cells are known to express ATP-sensitive K+ channels, which are implicated in bronchodilation.
Table 2: Bronchorelaxant Potency and Efficacy of this compound
| Effect on Airway Smooth Muscle | Parameter | Value (this compound) | Comparative Agent (Value) | Reference |
| Reduction of spontaneous tone | pIC50 | 7.25+/-0.02 | Minoxidil Sulphate (3.92+/-0.02) | |
| Emax | 75% | Isoprenaline (100%) | ||
| Reversal of bombesin-induced bronchoconstriction | ED50 | 4 µg/kg | - | |
| Emax | 92% | - |
Reversal of Airways Hyperreactivity
This compound has shown efficacy in reversing airways hyperreactivity. It dose-dependently reverses histamine-induced airways hyperreactivity in guinea pigs subjected to acute immune complex treatment, achieving an ED50 of 0.5 µg/kg via intratracheal administration and an Emax of 100%. This effect is also antagonized by glibenclamide.
A notable finding is that the ability of KATP channel openers, including this compound, to reverse immune complex-induced airways hyperreactivity appears to be independent of their direct ability to relax airway smooth muscle or prevent bronchoconstriction. This is supported by observations that this compound was significantly more potent in reversing airways hyperreactivity (ED50 = 0.5 µg/kg) than in inhibiting bombesin-induced bronchoconstriction (ED50 = 4 µg/kg).
Other Systemic Preclinical Investigations
Beyond its effects on the cardiovascular and pulmonary systems, this compound has been explored in other preclinical contexts. It has demonstrated cardioprotective effects, mimicking the phenomenon of ischemic preconditioning by reducing myocardial infarct size. For instance, in dog models, this compound significantly reduced infarct size, expressed as a percentage of the area at risk (e.g., ranging from 12.6% to 14.5% compared to 27.2% in control groups). This cardioprotective action can occur independently of shortening the monophasic action potential duration (MAPD), suggesting that mitochondrial KATP channels, rather than sarcolemmal ones, may play a more prominent role in this protective mechanism. Furthermore, this compound was observed to reduce adenosine release and myeloperoxidase (MPO) activity in ischemic regions, which indicates a reduction in neutrophil infiltration.
KATP channels are also present in skeletal muscle, where they contribute to protecting against fiber damage. Preclinical studies suggest that KATP channel openers generally can attenuate induced pain and enhance the effects of analgesic drugs, with levcromakalim (B1674936) being an exception. This compound has also been shown to inhibit spontaneous activity in isolated preparations of guinea pig and rat portal veins. The presence of KATP channels has been indicated in other smooth muscle tissues, such as the intestine, suggesting a potential avenue for the symptomatic treatment of diarrhea, and in bladder smooth muscle.
Effects on Skeletal Muscle Excitability
KATP channels are involved in maintaining cellular membrane potential and responding to metabolic changes. By opening these channels, this compound can influence the efflux of potassium ions, thereby impacting the membrane potential and excitability of skeletal muscle. While the precise, detailed research findings solely on this compound's direct effects on skeletal muscle excitability are limited in the provided literature, the general understanding is that KATP channel openers can modulate muscle excitability karger.comcambridge.org. The modulation of ion channels, such as KATP channels, is essential for the restoration of ion gradients and the removal of accumulated ions, which are vital for muscle recovery from fatigue nih.gov.
Neurological Systemic Considerations and Potential in Brain Disorders
Despite the broad interest in potassium channel modulators for neurological conditions, specific preclinical investigations focusing on this compound's potential in brain disorders or its direct neurological systemic considerations are not extensively detailed in the current search results. General discussions on neurological disorders highlight their significant global burden and the ongoing research into various therapeutic strategies, including those targeting ion channels mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net. However, direct evidence or specific research findings linking this compound to the treatment or modulation of brain disorders were not identified in the conducted searches.
Anti-inflammatory Properties
Preclinical studies have indicated that this compound possesses anti-inflammatory properties, particularly in the context of ischemic injury. Research in canine models demonstrated that this compound, as an ATP-sensitive potassium channel opener, can mimic the effects of ischemic preconditioning, leading to a reduction in inflammation-related markers.
One key finding relates to the reduction of myeloperoxidase (MPO) activity. MPO activity serves as an indicator of neutrophil infiltration, a critical component of the inflammatory response during ischemia-reperfusion injury. In a study involving barbital-anesthetized open-chest dogs subjected to coronary artery occlusion and reperfusion, pretreatment with this compound significantly reduced transmural MPO activity in the ischemic area. This effect was comparable to that observed with ischemic preconditioning.
The following table summarizes the observed effects of this compound on infarct size and MPO activity in a canine model, demonstrating its anti-inflammatory potential alongside its cardioprotective effects:
| Parameter | Control Group (Mean ± SEM) | Preconditioning Group (Mean ± SEM) | This compound Pretreatment (Mean ± SEM) |
| Infarct Size (% of Area at Risk) | 28.6 ± 5.2 | 9.8 ± 3.0 | Similar to Preconditioning |
| Transmural MPO Activity | High | Reduced | Reduced (Similar to Preconditioning) |
| Adenosine Release | Baseline | Increased | Increased |
Clinical Research on Bimakalim
Hemodynamic Evaluations in Human Subjects
In a placebo-controlled, randomized, double-blind, cross-over, dose-ranging study, the cardiac hemodynamic effects of Bimakalim were evaluated in 12 normal volunteers using echocardiography (ECHO)/Doppler. A single oral dose of this compound (ranging from 0.25 mg to 1 mg) was administered. Analysis of variance (ANOVA) revealed significant increases in left ventricular ejection fraction (LVEF) (p = 0.0003) and stroke volume (SV) (p = 0.03) following this compound treatment. Concurrently, there were significant decreases in total peripheral resistance (TPR) (p = 0.002) and the peak mitral early to late velocity ratio (PEV/PAV) (p = 0.005). While heart rate (HR) exhibited a dose-dependent increase, systolic blood pressure (SBP) and diastolic blood pressure (DBP) did not show significant changes with this compound administration in this cohort. nih.gov These findings suggest that this compound acts as a potent vasodilating drug, potentially beneficial for patients with compromised left ventricular function. nih.govresearchgate.net
Investigations in Patients with Cardiovascular Conditions
This compound has been investigated for its effects in patients with various cardiovascular conditions, including angina pectoris, myocardial infarction, left ventricular dysfunction, and hypertension.
Two randomized, placebo-controlled, double-blind trials involving 86 patients with angiographically confirmed coronary artery disease (CAD) and stable angina pectoris with reproducible ST-segment depression evaluated the anti-ischemic, hemodynamic, and neurohumoral effects of oral this compound. nih.govnih.gov
High doses of this compound (0.1 mg, 0.3 mg, or 0.6 mg) demonstrated potent vasodilatory activity, leading to a significant decrease in systolic blood pressure (SBP) by 15 mmHg. This vasodilation was accompanied by a reflex activation of the sympathetic nervous system, resulting in an increase in heart rate by 25 beats per minute (/min), a 14% rise in myocardial oxygen consumption, and a 63% elevation of noradrenaline plasma levels. nih.gov
Hemodynamic and Neurohumoral Effects of High-Dose this compound in Stable Angina Pectoris nih.gov
| Parameter | Change Observed (High Doses) |
| Systolic Blood Pressure (SBP) | Decreased by 15 mmHg |
| Heart Rate (HR) | Increased by 25 /min |
| Myocardial Oxygen Consumption | Increased by 14% |
| Noradrenaline Plasma Level | Elevated by 63% |
Despite these hemodynamic changes, this compound administration was not associated with attenuation of ST-segment depression nor did it prolong the time to 0.1 mV ST-segment depression in exercise-induced angina pectoris, indicating a lack of anti-ischemic benefits in this patient population. nih.gov Low doses of this compound (0.025 mg or 0.05 mg) had no significant effect on hemodynamics or oxygen consumption. nih.gov
Preclinical studies in barbital-anesthetized open-chest dogs have shown that this compound, as an ATP-sensitive potassium channel opener, can mimic the cardioprotective effects of ischemic preconditioning. ahajournals.orgahajournals.org In these animal models, this compound administered before and throughout coronary occlusion significantly reduced myocardial infarct size, adenosine (B11128) release from the ischemic-reperfused area, and transmural myeloperoxidase (MPO) activity (an index of neutrophil infiltration). ahajournals.orgahajournals.org A reduction in neutrophil infiltration into the ischemic-reperfused myocardium may contribute to the cardioprotective actions of KATP openers like this compound. ahajournals.org While these findings suggest a potential role for this compound in mitigating myocardial injury, direct human clinical trial data specifically investigating this compound's efficacy in treating myocardial infarction or left ventricular dysfunction were not identified in the provided search results.
Research into this compound's effects on cardiac rhythm has shown mixed results, primarily in animal models. In studies involving dogs, a dose of 3.0 µ g/min of this compound significantly increased the incidence of ventricular fibrillation. However, lower doses (0.1 or 0.3 µ g/min ) did not appear to have profibrillatory effects. ahajournals.org While this compound has been studied for its effects on human cardiac action potentials, direct human clinical trial evidence demonstrating its antiarrhythmic efficacy was not found within the scope of the provided search results. oup.com
This compound is recognized for its vasodilatory properties and has been classified as an antihypertensive agent. medkoo.comnih.gov In studies involving normal human volunteers, this compound was identified as a potent vasodilating drug. nih.govresearchgate.net However, in this specific study, systolic and diastolic blood pressure did not change. nih.gov While some literature generally indicates that this compound can markedly reduce blood pressure, specific human clinical trials explicitly detailing its efficacy in reducing blood pressure in hypertensive patients as a primary outcome were not found in the provided search results. researchgate.net
Studies in Bronchial Asthma
A randomized, placebo-controlled, cross-over study investigated the bronchodilator effect and short-term safety of cumulative single doses of inhaled this compound in 12 adult patients with chronic, mild to moderate, non-allergic bronchial asthma. Inhaled this compound was delivered via a nebulizer at cumulative doses of 10, 25, 40, and 100 micrograms (total cumulative dose of 175 micrograms). The primary efficacy variable measured was forced expiratory volume in one second (FEV1). The study concluded that no bronchodilator effect was demonstrated with inhaled this compound at the doses tested. The lack of efficacy was attributed potentially to the low doses administered or a true absence of bronchodilation in the study patients. laegemiddelstyrelsen.dk
Comparative Pharmacological Studies of Bimakalim
Comparative Analysis with Nicorandil (B1678753)
Nicorandil is distinct among KATP channel openers due to its dual mechanism of action, functioning as both an ATP-sensitive potassium channel opener and a nitric oxide (NO) donor jacc.orgdrugbank.comresearchgate.netphilippelefevre.com. Bimakalim, on the other hand, is primarily recognized for its KATP channel opening activity nih.goviiab.me.
Both this compound and nicorandil have demonstrated significant cardioprotective effects, including reducing myocardial infarct size and exhibiting antiarrhythmic properties in experimental models nih.govnih.gov. They both mimic the effects of ischemic preconditioning jacc.orgahajournals.org.
In terms of hemodynamic effects in conscious pigs, both this compound and nicorandil increased cardiac output and heart rate while decreasing mean arterial blood pressure and systemic vascular resistance. A notable difference was that nicorandil gradually decreased left ventricular end-diastolic pressure, whereas this compound did not significantly change it nih.gov. The cardioprotective effects of both nicorandil and this compound have been shown to be abolished by 5-hydroxydecanoate (B1195396) (5-HD), a selective mitoKATP channel blocker, indicating a shared reliance on mitochondrial KATP channel activation for their protective actions nih.govjacc.org.
| Feature | This compound | Nicorandil |
|---|---|---|
| Primary Mechanism | KATP channel opener nih.goviiab.me | KATP channel opener + Nitric Oxide (NO) donor jacc.orgdrugbank.comresearchgate.netphilippelefevre.com |
| Cardioprotection | Reduces infarct size, antiarrhythmic nih.govnih.gov | Reduces infarct size, antiarrhythmic nih.govnih.gov |
| Mimics Ischemic Preconditioning | Yes ahajournals.org | Yes jacc.org |
| Hemodynamic Effects | ↑ Cardiac Output, ↑ Heart Rate, ↓ MAP, ↓ SVR, No change in LVEDP nih.gov | ↑ Cardiac Output, ↑ Heart Rate, ↓ MAP, ↓ SVR, ↓ LVEDP nih.gov |
| MitoKATP Involvement | Cardioprotection abolished by 5-HD nih.gov | Cardioprotection abolished by 5-HD nih.govjacc.org |
Differential Effects on Sarcolemmal versus Mitochondrial KATP Channels compared to other KATP Channel Openers
Cardiac myocytes possess two distinct types of KATP channels: sarcolemmal KATP (sKATP) channels located on the cell membrane, and mitochondrial KATP (mitoKATP) channels within the inner mitochondrial membrane oup.comnih.gov. The differential activation of these subtypes by KATP channel openers is crucial for their specific pharmacological effects.
This compound exhibits a preferential affinity for vascular KATP channels over myocardial KATP channels. Specifically, it has approximately a 10-fold greater affinity for coronary vascular KATP channels compared to myocardial KATP channels (ED50 coronary, approximately 0.3 µ g/min ; ED50 myocyte, approximately 3.0 µ g/min ) nih.govahajournals.org.
A significant finding regarding this compound is that low doses can produce cardioprotection without inducing a significant shortening of the action potential duration (APD), which is typically associated with sKATP channel activation. This suggests that the cardioprotective effects of this compound may be mediated by mechanisms beyond direct sKATP channel opening, potentially involving mitoKATP channels ahajournals.orgphysiology.orgnih.govahajournals.org.
In comparison to other KATP channel openers:
Diazoxide (B193173) is widely recognized as a selective opener of mitoKATP channels, with minimal or no effect on sKATP channels at cardioprotective concentrations physiology.orgahajournals.orgahajournals.orgahajournals.org. Its cardioprotective effects are abolished by 5-hydroxydecanoate (5-HD), a selective mitoKATP channel blocker physiology.orgahajournals.orgahajournals.org.
Nicorandil primarily activates mitoKATP channels at lower concentrations, and only recruits sKATP channels at higher concentrations jacc.org. Its cardioprotection is also sensitive to 5-HD nih.govjacc.org.
Cromakalim (B1669624) is a potent activator of both mitochondrial and sarcolemmal KATP channels pdx.eduahajournals.org.
General KATP channel blockers like glibenclamide inhibit both sKATP and mitoKATP channels, while 5-HD selectively inhibits mitoKATP channels physiology.orgahajournals.orgahajournals.orgnih.govphysiology.org. The concept that cardioprotection is often attributed to the activation of mitoKATP channels, rather than sKATP channels, is supported by studies showing that agents like diazoxide and nicorandil, or even low doses of this compound, can be cardioprotective without significant sKATP activation physiology.orgahajournals.orgoup.comnih.gov.
| KATP Channel Opener | Primary Target KATP Channel Subtype | Effect on Sarcolemmal APD Shortening | Cardioprotection Mechanism |
|---|---|---|---|
| This compound | Vascular > Myocardial KATP nih.govahajournals.org | Inconsistent (low doses protect without APD shortening) ahajournals.orgphysiology.orgnih.govahajournals.org | MitoKATP likely involved nih.gov |
| Diazoxide | MitoKATP selective physiology.orgahajournals.orgahajournals.orgahajournals.org | Minimal/Less than Cromakalim ahajournals.org | MitoKATP activation physiology.orgahajournals.orgahajournals.orgahajournals.org |
| Nicorandil | MitoKATP (low conc.), sKATP (high conc.) jacc.org | Shortens APD at higher concentrations jacc.org | MitoKATP activation nih.govjacc.org |
| Cromakalim | Both sKATP and mitoKATP pdx.eduahajournals.org | Shortens APD ahajournals.org | Both, but mitoKATP emphasized for cardioprotection physiology.orgahajournals.orgpdx.eduphysiology.org |
Tissue Selectivity in Relation to Other KATP Channel Openers
The distribution and subunit composition of KATP channels vary across different tissues, leading to distinct selectivity profiles for various KATP channel openers.
This compound demonstrates a notable selectivity for coronary vascular KATP channels, with an approximately 10-fold higher affinity compared to myocardial KATP channels nih.govahajournals.org. In the cerebral vasculature, this compound has been shown to be more potent than cromakalim in inducing relaxation in isolated cerebral arteries of both large and small diameters nih.gov. This suggests its potential utility in conditions affecting cerebral blood flow.
In the context of airways, comparative studies indicate that this compound is more potent than levcromakalim (B1674936) and SDZ PCO 400 in reversing immune complex-induced airways hyperreactivity, although less potent than rilmakalim (B1679335) nih.gov. This highlights its activity in respiratory smooth muscle. Additionally, this compound has been shown to suppress myotonic activity, after-contractions, and spontaneous twitches in skeletal muscle bundles from patients with myotonia congenita and myotonic dystrophy nih.gov.
Structure Activity Relationships and Drug Discovery Insights for Bimakalim Analogues
Benzopyran Derivative Scaffold Analysis
Bimakalim is classified as a benzopyran-type KATP channel opener, characterized by its core 4-pyridonechromene moiety wikipedia.orgmims.comnih.govfishersci.ca. The benzopyran scaffold is a central structural feature among many KATP channel activators, including well-known compounds like cromakalim (B1669624) citeab.comnih.gov. The fundamental benzopyran structure provides a versatile platform for chemical modifications that can significantly influence the compound's interaction with KATP channels. Studies on related benzopyrans, such as those in the cromakalim series, highlight the importance of the benzopyran oxygen and the C(4) substituent for antihypertensive activity citeab.com.
Influence of Substituent Groups on KATP Channel Affinity and Activity
The pharmacological activity of this compound analogues is highly sensitive to modifications of substituent groups on the benzopyran scaffold. A notable example is the synthesis of descyano-bimakalim-6-sulphonic acid (BMSA), a poorly membrane-permeant derivative of this compound wikipedia.orgwikipedia.org. This analogue was created by replacing the cyano-substituent of this compound with a sulfonic acid group. Radioligand-binding experiments in membranes revealed that the introduction of this negative charge dramatically reduced the affinity of BMSA for the Kir6.2/SUR2B channel by a factor of 69 compared to this compound wikipedia.orgwikipedia.org. Despite this reduced affinity, BMSA demonstrated comparable efficacy to this compound in opening the Kir6.2/SUR2B channel when applied to the cytoplasmic side of inside-out patches, suggesting that benzopyran openers access their binding site from the cytosol wikipedia.orgwikipedia.org.
Further research into sulfonyl-containing 6-substituents appended to the 4-pyridonechromene moiety of this compound demonstrated a wide range of potencies. For instance, the 6-N-phenyl-N-methylsulfonamido derivative (compound 24) exhibited the highest potency in rat aorta and trachea assays, indicating the critical role of the 6-position for optimal activity mims.com. Conversely, increasing the size of the alkyl ester group in related compounds was found to diminish their potency mims.com.
These findings underscore that specific chemical modifications at key positions on the benzopyran scaffold can profoundly impact KATP channel affinity and functional activity.
Table 1: Influence of Substituent Modification on KATP Channel Affinity
| Compound | Structural Modification (vs. This compound) | Kᵢ (Kir6.2/SUR2B, membranes) | Fold Decrease in Affinity (vs. This compound) | Reference |
| This compound | - | 61 nM | 1 | wikipedia.orgwikipedia.org |
| Descyano-bimakalim-6-sulphonic acid (BMSA) | Cyano replaced by Sulfonic Acid | 4.3 µM | 69 | wikipedia.orgwikipedia.org |
Stereochemistry and Pharmacological Activity
The stereochemistry of benzopyran derivatives plays a significant role in their pharmacological activity at KATP channels. While this compound itself has been noted to lack asymmetric centers due to unsaturation in its chromene ring lookchem.com, the importance of stereochemistry is clearly demonstrated in other benzopyran KATP channel openers. For example, cromakalim, a closely related benzopyran, exists as a mixture of enantiomers, with levcromakalim (B1674936) (the (3S,4R)-enantiomer) being the active isomer responsible for its KATP channel opening effects wikipedia.orgwikipedia.orglookchem.comcore.ac.uk. Similarly, another benzopyran KATP channel opener, BMS-191095, is described with specific (3R,4S) stereochemistry, indicating that precise three-dimensional orientation is crucial for its biological activity fishersci.cagoogle.com. Furthermore, studies on novel thieno[3,2-b]pyran analogues, which are thiophene (B33073) isosteres of this compound, showed that the antihypertensive activity resided primarily in the (6S,7S)-(-)-enantiomer of compound 32, highlighting the stereoselectivity of KATP channel interactions within this structural class nih.govresearchgate.net. These observations collectively emphasize that while this compound may not possess inherent chirality at its core, the stereochemical configuration of substituents or analogous scaffolds is a critical determinant of KATP channel affinity and pharmacological potency among benzopyran-type openers.
Development of Novel this compound Analogues and Related Chemical Entities
The insights gained from structure-activity relationship studies have spurred the development of numerous novel this compound analogues and related chemical entities targeting KATP channels. Beyond the direct modification of this compound, such as the creation of BMSA wikipedia.orgwikipedia.org, efforts have focused on exploring diverse chemical scaffolds that retain or enhance KATP channel opening properties.
Researchers have synthesized KATP channel openers incorporating the 4-pyridonechromene moiety of this compound, systematically varying sulfonyl-containing 6-substituents to optimize potency mims.com. Another line of investigation involved the design and synthesis of 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives. Several compounds within this series were found to be equipotent or even more potent than cromakalim, demonstrating the potential for structural diversification while maintaining or improving activity citeab.comresearchgate.net.
The broader landscape of KATP channel opener development includes a chemically heterogeneous group of compounds beyond benzopyrans. These encompass various structural classes such as cyanoguanidines (e.g., pinacidil (B1677893), P1075), benzothiadiazines (e.g., diazoxide (B193173), NN414), nicotinamides (e.g., nicorandil), thioformamides (e.g., aprikalim), cyclobutenediones (e.g., WAY-151616), tertiary carbinols (e.g., ZD-6169), and dihydropyridine-like structures (e.g., ZM-244085) mims.comnih.govfishersci.camacsenlab.com. The continued development of these diverse chemical entities reflects an ongoing effort to discover compounds with improved potency, selectivity, and therapeutic potential for various conditions where KATP channel modulation is beneficial.
Insights into KATP Channel Subunit Composition and Ligand Binding
ATP-sensitive potassium (KATP) channels are complex, hetero-octameric protein assemblies crucial for coupling cellular metabolic state to membrane excitability nih.govfishersci.cawikipedia.orgmims.comwikidoc.org. They are composed of four pore-forming inwardly rectifying K+ channel (Kir6.x) subunits (either Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B) wikipedia.orgnih.govfishersci.cawikipedia.orgmims.comwikidoc.orgmims.comfishersci.ca. The SUR subunits are members of the ATP-binding cassette (ABC) protein family and are responsible for binding both sulfonylureas (channel blockers) and KATP channel openers like this compound wikipedia.orgnih.govwikipedia.orgmims.com.
Research indicates that benzopyran-type KATP channel openers, including this compound, reach their binding site on the SUR subunit from the cytosolic side of the cell membrane, suggesting that the binding pocket is accessible from the cytoplasm wikipedia.orgwikipedia.org. Specific binding sites for KATP channel openers have been localized within the second transmembrane domain (TMD2) of the SUR subunit, specifically at positions Tyr1059 to Leu1087 (KCO I) and Arg1218 to Asn1320 (KCO II) nih.gov.
The affinity of this compound for KATP channels has been quantified in various contexts. For instance, this compound binds to Kir6.2/SUR2B channels in membranes with a Kᵢ value of 61 nM wikipedia.orgwikipedia.org. Comparative studies have also revealed differential affinities for this compound across various KATP channel subtypes and tissues. Notably, this compound demonstrated an approximately 10-fold greater affinity for coronary vascular KATP channels compared to myocardial KATP channels, with ED50 values of approximately 0.3 µ g/min and 3.0 µ g/min , respectively jinpanlab.com. This differential affinity highlights the potential for developing tissue-selective KATP channel modulators.
Different KATP channel subtypes exhibit distinct pharmacological profiles. For example, Kir6.2/SUR1 channels are primarily activated by diazoxide, while Kir6.2/SUR2A and Kir6.2/SUR2B channels are responsive to compounds like pinacidil and cromakalim fishersci.ca. This subunit-specific modulation is a key aspect of KATP channel pharmacology and a target for drug design efforts aimed at achieving tissue selectivity and minimizing off-target effects.
Table 2: this compound Affinity for KATP Channels in Different Tissues
| Tissue Type | KATP Channel Subtype (Implied/Known) | ED₅₀ (this compound) | Relative Affinity (vs. Myocardial) | Reference |
| Coronary Vascular | (Likely Kir6.1/SUR2B or Kir6.2/SUR2B) | ~0.3 µ g/min | ~10-fold greater | jinpanlab.com |
| Myocardial | (Likely Kir6.2/SUR2A) | ~3.0 µ g/min | 1 | jinpanlab.com |
Methodological Approaches in Bimakalim Research
In Vivo Animal Models
Rodent Models for Specific Organ System Investigations
Rodent models, including dogs, pigs, rabbits, rats, and mice, have been instrumental in elucidating the effects of Bimakalim on various organ systems, primarily focusing on cardiovascular and renal functions. These models offer advantages such as large sample sizes and relatively low costs, bridging the gap between in vitro studies and clinical trials.
In cardiovascular research , dogs have been utilized to study this compound's effects on myocardial ischemia-reperfusion (I/R) injury, including its impact on infarct size, adenosine (B11128) release, and neutrophil function wikipedia.orgwikipedia.orgflybase.orgakrivisbio.comsigmaaldrich.com. Pigs have also served as models to assess this compound's role in reducing myocardial infarct size, regional wall function, and oxygen consumption following coronary occlusion wikipedia.orgwikipedia.orguni.luwikidoc.org. Rabbit models have been employed to investigate this compound's cardioprotective effects against ischemia-reperfusion injury wikipedia.orgwikidata.org.
For renal system investigations , rat models have been used to explore the effects of this compound and other agents on renal ischemia-reperfusion injury, with protocols involving clamping of renal arteries or pedicles nih.govnih.govuni.lu. Mouse models have also been developed for renal ischemia-reperfusion injury studies, typically involving flank incisions and pedicle clamping mims.com.
While rodent models are broadly used for neurological and pulmonary investigations, direct studies specifically detailing this compound's effects in these organ systems within rodent models were not prominently featured in the provided search results wikipedia.orgmacsenlab.comwikipedia.orgnih.govnih.govwikipedia.orgguidetopharmacology.org.
Ischemia-Reperfusion Protocols
Ischemia-reperfusion (I/R) protocols are critical in this compound research to simulate conditions of reduced blood flow followed by restoration, mimicking clinical scenarios such as myocardial infarction or organ transplantation. These protocols vary in duration and methodology depending on the animal model and the specific organ system under investigation.
Myocardial Ischemia-Reperfusion Protocols:
Dogs: Common protocols involve 60 or 90 minutes of coronary artery occlusion, followed by 3 to 5 hours of reperfusion wikipedia.orgwikipedia.org. Ischemic preconditioning (IPC) in dogs has been achieved with a 5-minute left anterior descending (LAD) coronary artery occlusion, followed by 10 minutes of reperfusion, prior to a more sustained 60-minute LAD occlusion and 3 hours of reperfusion wikipedia.orgakrivisbio.com.
Pigs: Studies in pigs often involve a 60-minute occlusion of a branch of the left anterior descending coronary artery (LADCA), followed by 2 to 3 hours of reperfusion wikipedia.orgwikipedia.orgwikidoc.org. A 10-minute LADCA occlusion followed by 15 minutes of reperfusion has been used to induce preconditioning before a 60-minute occlusion wikipedia.org.
Rabbits: A sustained ischemia period of 30 minutes followed by 180 minutes of reperfusion has been used in rabbit models wikipedia.org.
Renal Ischemia-Reperfusion Protocols:
Rats: Protocols include subjecting the left kidney to 120 minutes of ischemia followed by 60 minutes of reperfusion nih.gov. Bilateral renal ischemia has been induced by placing a microvascular clamp over each renal pedicle for 45 minutes, followed by reperfusion uni.lu. Unilateral warm ischemia for 60 minutes has also been employed nih.gov. Ischemic preconditioning in renal studies has involved three cycles of 5 minutes of ischemia and 5 minutes of reperfusion prior to the sustained ischemic event nih.gov.
Mice: Renal ischemia-reperfusion injury protocols typically involve flank incisions and the use of a pedicle clamp to induce ischemic injury, with emphasis on confirming complete occlusion for consistent results mims.com.
The goal of these protocols is to induce myocardial stunning, microvascular injury, or necrosis, allowing researchers to evaluate the protective effects of this compound mims.com.
Table 1: Representative Ischemia-Reperfusion Protocols in this compound Research
| Animal Model | Organ System | Ischemia Duration | Reperfusion Duration | Specifics of Occlusion/Preconditioning | Reference |
| Dog | Myocardial | 60 or 90 min | 3-5 hours | LAD coronary artery occlusion | wikipedia.orgwikipedia.org |
| Dog | Myocardial | 60 min | 3 hours | IPC: 5 min LAD occlusion, 10 min reperfusion prior to 60 min occlusion | wikipedia.orgakrivisbio.com |
| Pig | Myocardial | 60 min | 2-3 hours | LADCA occlusion | wikipedia.orgwikipedia.orgwikidoc.org |
| Pig | Myocardial | 60 min | - | IPC: 10 min LADCA occlusion, 15 min reperfusion prior to 60 min occlusion | wikipedia.org |
| Rabbit | Myocardial | 30 min | 180 min | Sustained ischemia | wikipedia.org |
| Rat | Renal | 120 min | 60 min | Left kidney ischemia | nih.gov |
| Rat | Renal | 45 min | - | Bilateral renal pedicle clamping | uni.lu |
| Rat | Renal | 60 min | - | Unilateral warm ischemia | nih.gov |
| Rat | Renal | - | - | IPC: 3 x 5 min ischemia, 5 min reperfusion prior to sustained ischemia | nih.gov |
| Mouse | Renal | - | - | Pedicle clamp via flank incision | mims.com |
Hemodynamic and Functional Assessment Techniques
A variety of techniques are employed in this compound research to assess hemodynamic parameters and organ function, providing insights into the compound's physiological effects.
Cardiovascular Assessment:
Hemodynamic Measurements: These include heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) wikipedia.orgnih.govwikipedia.org. In some studies, the rate-pressure product (RPP), calculated as the product of heart rate and peak arterial pressure, is used wikipedia.org. Left ventricular dP/dt, an indicator of myocardial contractility, has also been measured mybiosource.com.
Cardiac Function and Blood Flow: Echocardiography (ECHO)/Doppler is used to assess left ventricular ejection fraction (LVEF), Doppler-derived stroke volume (SV), total peripheral resistance (TPR), and peak mitral early to late velocity ratio (PEV/PAV) wikipedia.org. Myocardial infarct size is typically determined by triphenyl tetrazolium chloride (TTC) staining wikipedia.orgakrivisbio.comwikipedia.org. Transmural myocardial blood flow is measured using radioactive microspheres wikipedia.orgakrivisbio.com, and coronary blood flow can be assessed with electromagnetic flowmeters wikipedia.org.
Other Myocardial Parameters: Regional wall function is quantified using ultrasonic crystals to measure wall thickening (% delta WT) wikipedia.orgwikipedia.org. Myocardial oxygen consumption (MVO2) is calculated from coronary blood flow and the difference in oxygen content between arterial and venous blood wikipedia.org.
Neutrophil Infiltration: Transmural myeloperoxidase (MPO) activity is measured as an index of neutrophil infiltration in the area at risk wikipedia.orgakrivisbio.com.
Electrophysiological Assessment: In some models, such as pigs with chronic infarcts, effects on ventricular effective refractory period (ERP) and monophasic action potential (MAP) duration are assessed to understand electrophysiological properties uni.lu.
Renal Assessment:
Blood Flow and Microcirculation: Parenchymal microcirculation and renal artery blood flow are measured to evaluate renal perfusion nih.gov.
Biochemical Markers: Serum urea (B33335) and creatinine (B1669602) levels are standard indicators of renal function nih.govuni.lu.
Histopathology: Histopathological examinations of kidney specimens are performed to detect changes indicative of reperfusion injury nih.govuni.lu.
Metabolic and Rheological Parameters: Hematological, micro-rheological parameters, electrolytes (e.g., potassium), and metabolites (e.g., lactate, creatinine, pH) are analyzed to assess the metabolic state and blood properties during I/R injury nih.gov.
Table 2: Key Hemodynamic and Functional Assessment Techniques
| Organ System | Assessment Parameter | Technique/Measurement | Reference |
| Cardiovascular | Heart Rate (HR) | Direct measurement | wikipedia.orgnih.govwikipedia.org |
| Cardiovascular | Systolic Blood Pressure (SBP) | Direct measurement | nih.govwikipedia.org |
| Cardiovascular | Diastolic Blood Pressure (DBP) | Direct measurement | nih.govwikipedia.org |
| Cardiovascular | Mean Arterial Pressure (MAP) | Direct measurement | wikipedia.org |
| Cardiovascular | Rate-Pressure Product (RPP) | Calculation (HR x Peak Arterial Pressure) | wikipedia.org |
| Cardiovascular | Left Ventricular dP/dt | Pressure transducer-tipped catheter | mybiosource.com |
| Cardiovascular | Left Ventricular Ejection Fraction (LVEF) | Echocardiography/Doppler | wikipedia.org |
| Cardiovascular | Stroke Volume (SV) | Doppler-derived | wikipedia.org |
| Cardiovascular | Total Peripheral Resistance (TPR) | Doppler-derived | wikipedia.org |
| Cardiovascular | Peak Mitral Early to Late Velocity Ratio (PEV/PAV) | Echocardiography/Doppler | wikipedia.org |
| Cardiovascular | Myocardial Infarct Size | Triphenyl tetrazolium chloride (TTC) staining | wikipedia.orgakrivisbio.comwikipedia.org |
| Cardiovascular | Transmural Myocardial Blood Flow | Radioactive microspheres | wikipedia.orgakrivisbio.com |
| Cardiovascular | Coronary Blood Flow | Electromagnetic flowmeter | wikipedia.org |
| Cardiovascular | Regional Wall Function (% delta WT) | Ultrasonic crystals | wikipedia.orgwikipedia.org |
| Cardiovascular | Myocardial Oxygen Consumption (MVO2) | Calculation (Coronary Blood Flow x A-V O2 difference) | wikipedia.org |
| Cardiovascular | Transmural Myeloperoxidase (MPO) Activity | Biochemical assay | wikipedia.orgakrivisbio.com |
| Cardiovascular | Ventricular Effective Refractory Period (ERP) | Programmed stimulation | uni.lu |
| Cardiovascular | Monophasic Action Potential (MAP) Duration | MAP/PACING catheters | uni.lu |
| Cardiovascular | ST-segment depression | Electrocardiography | nih.gov |
| Cardiovascular | Noradrenaline plasma level | Biochemical assay | nih.gov |
| Renal | Parenchymal Microcirculation | Direct measurement | nih.gov |
| Renal | Renal Artery Blood Flow | Direct measurement | nih.gov |
| Renal | Serum Urea | Biochemical assay | nih.govuni.lu |
| Renal | Serum Creatinine | Biochemical assay | nih.govuni.lu |
| Renal | Kidney Histopathology | Microscopic examination | nih.govuni.lu |
| Renal | Electrolytes (e.g., potassium) | Biochemical assay | nih.gov |
| Renal | Lactate, pH | Biochemical assay | nih.gov |
| Renal | Micro-rheological parameters | Blood analysis | nih.gov |
Clinical Study Design Considerations
Clinical study design for this compound, like other interventions, adheres to sound scientific principles to ensure the reliability and integrity of results mims.com. Key considerations include defining the study population, intervention, control group, and response variables, along with methods to reduce bias and appropriate statistical analysis mims.com. The design should reflect the current knowledge of the intervention and the condition being treated, with emerging data frequently prompting modifications to the development strategy mims.com. Critical aspects of a pivotal clinical trial protocol encompass the primary clinical objective/endpoint, statistical design (including sample size calculation), and well-defined inclusion/exclusion criteria fishersci.ca. Avoiding excessively heterogeneous patient populations is crucial for robust and consistent results fishersci.ca.
Randomized, Placebo-Controlled, Double-Blind Trials
Randomized, placebo-controlled, double-blind (RPCD) trials represent the gold standard for evaluating the efficacy of a drug like this compound in human subjects. This design minimizes bias by randomly assigning participants to either the active treatment or a placebo, and by ensuring that neither the participants nor the researchers involved in the assessment know who is receiving which treatment wikipedia.orguni.lu.
This compound has been evaluated in such rigorous clinical trial designs. For instance, two randomized, placebo-controlled, double-blind trials were conducted in patients with stable angina pectoris to assess its anti-ischemic efficacy nih.gov. Another study evaluated the cardiac hemodynamic effects of this compound in normal volunteers using a placebo-controlled, randomized, double-blind, cross-over, dose-ranging design wikipedia.org. These trials are fundamental for determining the true effects of the compound independent of subjective influences.
Outcome Measures in Human Studies
Outcome measures in human studies of this compound are carefully selected to objectively assess its efficacy and physiological impact. The primary clinical objective/endpoint is a main variable that must be relevant, clinically meaningful, and objectively measured without bias fishersci.ca.
Cardiovascular Outcome Measures:
Anti-anginal Efficacy: This has been evaluated by analyzing ST-segment depression during exercise or right ventricular (RV) pacing nih.gov.
Hemodynamic Parameters: Measurements include systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) nih.govwikipedia.org. These are often assessed via right-heart catheterization or non-invasively using echocardiography/Doppler nih.govwikipedia.org.
Cardiac Function: Echocardiography/Doppler is used to determine left ventricular ejection fraction (LVEF), Doppler-derived stroke volume (SV), total peripheral resistance (TPR), and peak mitral early to late velocity ratio (PEV/PAV) wikipedia.org.
Myocardial Oxygen Consumption: Changes in myocardial oxygen consumption have been assessed nih.gov.
Neurohumoral Effects: Levels of noradrenaline in plasma have been measured to understand sympathetic nervous system activation nih.gov.
Table 3: Outcome Measures in Human this compound Studies
| Category | Outcome Measure | Assessment Method | Reference |
| Anti-anginal Efficacy | ST-segment depression | Electrocardiography (exercise/RV pacing) | nih.gov |
| Hemodynamic | Systolic Blood Pressure (SBP) | Direct measurement / Catheterization | nih.govwikipedia.org |
| Hemodynamic | Diastolic Blood Pressure (DBP) | Direct measurement / Catheterization | nih.govwikipedia.org |
| Hemodynamic | Heart Rate (HR) | Direct measurement / Catheterization | nih.govwikipedia.org |
| Cardiac Function | Left Ventricular Ejection Fraction (LVEF) | Echocardiography/Doppler | wikipedia.org |
| Cardiac Function | Stroke Volume (SV) | Doppler-derived | wikipedia.org |
| Cardiac Function | Total Peripheral Resistance (TPR) | Doppler-derived | wikipedia.org |
| Cardiac Function | Peak Mitral Early to Late Velocity Ratio (PEV/PAV) | Echocardiography/Doppler | wikipedia.org |
| Myocardial Metabolism | Myocardial Oxygen Consumption | Calculation | nih.gov |
| Neurohumoral | Noradrenaline plasma level | Biochemical assay | nih.gov |
Challenges and Future Research Directions for Bimakalim and Katp Channel Openers
Addressing Tissue Selectivity for Enhanced Therapeutic Profiles
A significant hurdle in the clinical application of KATP channel openers, including Bimakalim, is the lack of absolute tissue selectivity. KATP channels are widely expressed throughout the body, from pancreatic β-cells to cardiovascular and smooth muscle tissues, and their activation can lead to a range of physiological effects. acs.orgresearchgate.net For instance, while the vasodilatory effects of this compound are beneficial in treating hypertension, its concurrent action on other tissues can lead to undesirable side effects. nih.gov The development of second-generation KATP channel openers with improved tissue specificity is a primary goal. This requires a deeper understanding of the molecular determinants of drug-channel interactions at the level of specific KATP channel isoforms. Future research will likely focus on designing compounds that selectively target KATP channels in specific tissues, such as the vasculature, to minimize off-target effects and enhance the therapeutic window.
Elucidating Subunit Composition and Functional Heterogeneity of KATP Channels
KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). wikipedia.orgnih.gov The specific combination of these subunits gives rise to different channel isoforms with distinct physiological roles and pharmacological sensitivities. mdpi.comfrontiersin.org This molecular heterogeneity is a key determinant of the tissue-specific actions of KATP channel modulators. For example, pancreatic β-cell KATP channels are typically composed of Kir6.2 and SUR1 subunits, whereas those in cardiac muscle are predominantly Kir6.2/SUR2A, and vascular smooth muscle channels are mainly Kir6.1/SUR2B. rupress.orgresearchgate.netresearchgate.net
The functional diversity resulting from this subunit heterogeneity presents both a challenge and an opportunity. A lack of complete understanding of the precise subunit composition in all relevant tissues can complicate drug development. Future research must continue to map the tissue distribution of different KATP channel isoforms and elucidate how the subunit composition influences channel gating, nucleotide sensitivity, and drug binding. This knowledge is fundamental to the rational design of more selective KATP channel openers.
Table 1: Subunit Composition and Tissue Distribution of Major KATP Channel Isoforms
| Channel Isoform | Pore-forming Subunit (Kir6.x) | Regulatory Subunit (SUR) | Primary Tissue Distribution |
| Pancreatic β-cell type | Kir6.2 | SUR1 | Pancreatic β-cells, Neurons |
| Cardiac type | Kir6.2 | SUR2A | Cardiac muscle, Skeletal muscle |
| Vascular smooth muscle type | Kir6.1 | SUR2B | Vascular smooth muscle |
This table provides a simplified overview. The subunit composition and distribution can be more complex and may vary between species.
Discovery of Novel and More Specific KATP Channel Modulators
The quest for novel and more specific KATP channel modulators is an ongoing endeavor. Traditional drug discovery approaches are being supplemented by high-throughput screening (HTS) of large chemical libraries. nih.govnih.gov These screening campaigns utilize fluorescence-based assays, such as thallium flux assays, to identify compounds that can modulate the activity of specific KATP channel isoforms. nih.govresearchgate.net The development of robust and automated HTS platforms is accelerating the pace of discovery. acs.orgdtic.mil
Furthermore, the elucidation of the cryo-electron microscopy (cryo-EM) structures of KATP channels has provided unprecedented insights into their three-dimensional architecture and the binding sites of various ligands. nih.govelifesciences.orgpnas.org This structural information is invaluable for structure-based drug design, enabling the computational screening and rational optimization of new chemical entities with improved affinity and selectivity for specific KATP channel subtypes. The integration of HTS and structure-based design holds immense promise for the discovery of the next generation of KATP channel modulators with superior therapeutic properties.
Re-evaluation of this compound's Therapeutic Potential in Specific Contexts
While this compound has been investigated for its cardiovascular effects, a comprehensive re-evaluation of its therapeutic potential in more specific clinical contexts is warranted. nih.govahajournals.org Early clinical trials in patients with stable angina pectoris did not demonstrate significant anti-ischemic benefits, potentially due to a reflex activation of the sympathetic nervous system at higher doses. nih.gov However, its potent vasodilatory properties suggest that it could be beneficial in other conditions characterized by vascular dysfunction. nih.gov
Future research could explore the efficacy of this compound in patient populations with specific genetic backgrounds or in combination with other therapies that might mitigate its systemic effects. Moreover, given the cardioprotective effects observed in preclinical models, where it was shown to reduce infarct size, further investigation into its potential role in the context of myocardial ischemia-reperfusion injury is justified. nih.govahajournals.org A more nuanced understanding of its dose-response relationship and its effects in specific disease states could uncover new therapeutic avenues for this compound.
Integration of Advanced Molecular Techniques in KATP Channel Research
The field of KATP channel research is being revolutionized by the application of advanced molecular and structural biology techniques. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of different KATP channel isoforms in various conformational states. nih.govrupress.orgh1.co These structural snapshots provide a detailed blueprint for understanding channel assembly, gating mechanisms, and the molecular basis of drug interactions.
In addition to structural biology, techniques such as fluorescence resonance energy transfer (FRET) and voltage-clamp fluorometry are being used to probe the conformational dynamics of KATP channels in real-time. These methods allow researchers to visualize the movements of different channel domains in response to nucleotide binding and pharmacological modulation. The integration of these advanced techniques will continue to provide a more dynamic and detailed picture of KATP channel function, which is essential for the development of more effective and specific modulators.
Potential for Combination Therapies Involving KATP Channel Modulation
Exploring the potential of combination therapies represents a promising strategy to enhance the therapeutic efficacy and mitigate the adverse effects of KATP channel openers. For instance, combining a KATP channel opener like this compound with a β-blocker could potentially counteract the reflex tachycardia associated with vasodilation. The synergistic or additive effects of KATP channel modulation with other therapeutic agents have not been extensively studied for this compound specifically, but this remains a fertile area for future investigation for the broader class of KATP channel openers. Research in this area could lead to novel treatment paradigms for complex cardiovascular diseases such as heart failure and resistant hypertension.
Exploring New Pathological Applications beyond Cardiovascular and Airway Systems
The functional roles of KATP channels extend beyond the cardiovascular and airway systems, suggesting that their modulation could have therapeutic implications in a wider range of pathologies. KATP channels are expressed in the central nervous system, where they are involved in neuronal excitability and neuroprotection. nih.govnih.gov This raises the possibility of exploring KATP channel openers for the treatment of neurological disorders such as epilepsy and ischemic stroke. tandfonline.comeurekaselect.com
Furthermore, emerging evidence suggests the involvement of KATP channels in metabolic disorders beyond diabetes, such as insulin (B600854) resistance in skeletal muscle and adipose tissue. nih.govmdpi.com There are also indications that KATP channels may play a role in inflammatory processes and pain modulation. frontiersin.org Future research should aim to elucidate the function of specific KATP channel isoforms in these diverse physiological and pathological processes. Such investigations could pave the way for the repurposing of existing KATP channel openers or the development of novel compounds for a host of new therapeutic applications.
Q & A
Q. What experimental models are most effective for studying Bimakalim’s effects on cardiac KATP channels?
this compound’s cardiac effects are best studied using in vitro electrophysiological models , such as guinea pig ventricular strips subjected to simulated ischemia-reperfusion conditions. This setup allows direct measurement of action potential duration (APD) dispersion between normal and ischemic zones, critical for analyzing arrhythmogenic potential . For in vivo validation , canine models with controlled coronary occlusions (e.g., 40-minute sustained ischemia) can assess infarct size reduction, as demonstrated in preconditioning studies .
Key Methodological Considerations :
- Use microelectrode arrays to record APD changes in ischemic vs. normal zones.
- Standardize simulated ischemic conditions (e.g., pH, glucose deprivation) to ensure reproducibility.
Q. How can researchers characterize this compound’s chemical purity and structural identity?
this compound’s purity and structure are validated via HNMR and LC/MS analysis . For example:
- HNMR (CDCl3 solvent) : Peaks at δ 7.3–8.1 ppm confirm aromatic protons, while δ 3.5–4.0 ppm corresponds to the morpholine ring .
- LC/MS (C18 column) : A retention time of 4.033 min and a molecular ion peak at m/z 278.1055 (C₁₇H₁₄N₂O₂) confirm identity .
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Exact Mass | 278.1055 g/mol |
| LC/MS Retention Time | 4.033 min |
Q. What is this compound’s primary mechanism of action in cardiac tissue?
this compound activates sarcolemmal KATP channels , increasing their open probability (PO) and shortening APD. In guinea pig ventricular strips, 1 µM this compound reduces APD₉₀ dispersion between normal and ischemic zones from 45 ms to 15 ms (p < 0.005), mitigating conduction blocks . Synergy with volatile anesthetics like isoflurane enhances PO further (e.g., PO increases from 0.2 to 0.3 in combined treatment) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro- and anti-arrhythmic effects be resolved?
this compound’s dual role in arrhythmias stems from context-dependent APD modulation :
- Anti-arrhythmic : Reduces APD dispersion (e.g., from 45 ms to 15 ms) in ischemic border zones, preventing re-entry circuits .
- Pro-arrhythmic : Excessive APD shortening in normal tissue may trigger spontaneous depolarization (75% incidence vs. 25% in controls) .
Methodological Recommendations :
- Use optical mapping to spatially resolve APD changes.
- Compare outcomes across species (e.g., guinea pig vs. canine models) to assess translational relevance.
Q. What experimental strategies optimize this compound’s synergistic effects with other cardioprotective agents?
this compound’s synergy with isoflurane enhances KATP channel PO by 50% (from 0.2 to 0.3) in cardiac sarcolemmal membranes . To design combination therapies:
Q. What methodologies address challenges in quantifying this compound’s electrophysiological effects?
Key challenges include signal noise in patch-clamp recordings and heterogeneity in ischemic tissue . Solutions include:
- Noise reduction : Use low-resistance electrodes (1–2 MΩ) and Faraday cages.
- Tissue stratification : Laser-capture microdissection isolates ischemic border zones for region-specific RNA/protein analysis .
| Parameter | Control | This compound | This compound + Isoflurane |
|---|---|---|---|
| Open Probability | 0.10 ± 0.02 | 0.20 ± 0.03 | 0.30 ± 0.04 |
| APD₉₀ Dispersion | 45 ms ± 5 | 15 ms ± 3 | N/A |
Data derived from guinea pig ventricular strips and canine models
Methodological Guidelines
- Data Contradictions : Reconcile conflicting results by cross-referencing electrophysiological data (e.g., APD measurements) with histologic infarct size .
- Reproducibility : Adhere to Beilstein Journal protocols for experimental rigor, including detailed supplemental methods and compound characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
